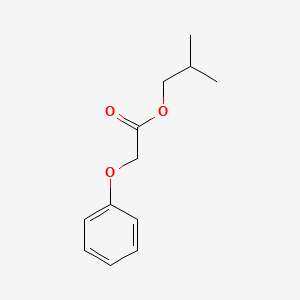

Isobutyl phenoxyacetate

Description

Historical Context and Evolution of Research on Phenoxyacetate (B1228835) Esters

The study of esters dates back to the early days of organic chemistry, with Fischer-Speier esterification, first described in 1895, remaining a fundamental method for their synthesis. researchgate.net Research into phenoxyacetate derivatives, a specific subclass of esters, gained significant momentum in the mid-20th century. This was largely driven by the discovery of the potent and selective herbicidal activity of phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D). ontosight.aigla.ac.uk This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of phenoxyacetic acid esters to modulate properties like solubility, volatility, and uptake in plants. ontosight.aigla.ac.uk

Early research focused on straightforward esterification methods, reacting phenoxyacetic acid or its acid chloride with various alcohols. ufes.br Over time, synthetic methods have evolved to become more sophisticated and efficient. The development of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) for Steglich esterification provided a milder alternative for synthesizing esters from carboxylic acids and alcohols, including phenols. researchgate.netnih.gov More recent advancements focus on green chemistry principles, exploring enzymatic synthesis, ionic liquids as catalysts, and microwave-assisted reactions to improve yields and reduce environmental impact. openaccesspub.orgresearchgate.netgoogle.com The evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in allowing for the precise characterization of these esters, facilitating a deeper understanding of their structure and purity. researchgate.netnih.gov

Significance of Isobutyl Phenoxyacetate as a Model Compound in Organic Synthesis and Mechanistic Studies

While not as extensively studied as its biologically active chlorinated analogs, this compound serves as a valuable model compound in organic synthesis and for mechanistic studies. Its significance lies in its relatively simple and well-defined structure, which represents the core features of the phenoxyacetate ester class without the complicating electronic and steric effects of additional substituents on the aromatic ring.

In Organic Synthesis: The synthesis of this compound is a classic example of esterification. It can be prepared through the acid-catalyzed reaction of phenoxyacetic acid with isobutanol. pbworks.com This reaction is often used in educational and research settings to study the principles of Fischer esterification, including reaction kinetics, the role of the catalyst, and methods for shifting the equilibrium towards the product, such as the removal of water. researchgate.net Alternative syntheses, such as reacting sodium phenoxide with isobutyl chloroacetate (B1199739), provide a platform for studying nucleophilic substitution reactions.

In Mechanistic Studies: As a model compound, this compound is suitable for investigating the chemical properties and reaction mechanisms common to esters. Its structure allows for unambiguous analysis of spectroscopic data, which is fundamental to tracking reaction progress and identifying products. For instance, the hydrolysis of this compound under acidic or basic conditions can be studied to understand the factors influencing ester cleavage, a critical reaction in both industrial processes and biological systems. The presence of the isobutyl group, a branched alkyl chain, can also be used to probe steric effects on reaction rates compared to its straight-chain isomer, n-butyl phenoxyacetate. wikipedia.org

Below are the key physicochemical and spectroscopic properties that enable its use as a model compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methylpropyl 2-phenoxyacetate | nih.gov |

| CAS Number | 5432-66-6 | nih.gov |

| Molecular Formula | C12H16O3 | nih.gov |

| Molecular Weight | 208.25 g/mol | nih.gov |

| Boiling Point | 277.8 °C at 760 mmHg | echemi.com |

| Computed XLogP3 | 2.7 | nih.gov |

| Spectroscopic Technique | Expected Key Signals / Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group, a singlet for the O-CH2 protons, and signals for the isobutyl group protons (-CH2-, -CH-, and -CH3). nih.gov |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon (C=O) of the ester, the ether-linked methylene (B1212753) carbon (O-CH2), and the carbons of the isobutyl group. nih.gov |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically ~1735-1750 cm⁻¹), and C-O stretching bands for the ether and ester linkages. nih.gov |

Current Research Landscape and Future Directions in Ester Chemistry

The field of ester chemistry is dynamic and continually evolving. Current research is heavily influenced by the need for more sustainable, efficient, and selective chemical processes. openaccesspub.orgsciencedaily.com One major trend is the development of novel catalytic systems. This includes the use of enzymes (lipases) for esterification under mild conditions, which offers high selectivity and is environmentally benign. openaccesspub.org Heterogeneous catalysts are also being explored to simplify product purification and catalyst recycling. mdpi.com

Another significant area is the expansion of the synthetic utility of esters. Traditionally used as simple acylating agents, recent breakthroughs have shown that aromatic esters can participate in more complex transformations, such as cross-coupling reactions where the ester group acts as a leaving group. acs.org This opens up new avenues for synthesizing complex molecules from readily available ester starting materials.

Future directions in ester chemistry are pointing towards several key areas:

Flow Chemistry: The use of continuous flow reactors for ester synthesis is gaining traction. This technology allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Biodegradable Polymers: Esters are fundamental building blocks for biodegradable polymers like polylactide (PLA) and polyglycolide (PGA). Future research will focus on creating new ester monomers to produce polymers with tailored properties for applications in medicine and sustainable packaging. openaccesspub.org

Prodrugs and Drug Delivery: The ester linkage is often used in the design of prodrugs, where an active drug molecule is masked with an ester group to improve its absorption or distribution. nih.gov Research continues to explore novel ester-based prodrugs for targeted drug delivery. nih.gov

Sustainable Solvents and Materials: There is growing interest in using esters derived from renewable resources as green solvents and as components in new, sustainable materials. openaccesspub.org

Within this landscape, compounds like this compound can continue to serve as platforms for testing new synthetic methods and for fundamental studies on ester reactivity that underpin these exciting future developments.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5432-66-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-methylpropyl 2-phenoxyacetate |

InChI |

InChI=1S/C12H16O3/c1-10(2)8-15-12(13)9-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

YTQQLZPYNUPPNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways for Isobutyl Phenoxyacetate

Esterification Chemistry of Phenoxyacetic Acid and Isobutanol

The core of isobutyl phenoxyacetate (B1228835) synthesis lies in the esterification reaction. This can be approached through direct reaction, transesterification of a related ester, or by using a more reactive acylating agent.

Direct esterification, often referred to as Fischer esterification, is the foundational method for synthesizing isobutyl phenoxyacetate. This process involves the reaction of phenoxyacetic acid with isobutanol, typically in the presence of an acid catalyst. The reaction is reversible, and its equilibrium position dictates the maximum achievable yield.

The general reaction is as follows: C₆H₅OCH₂COOH (Phenoxyacetic acid) + (CH₃)₂CHCH₂OH (Isobutanol) ⇌ C₆H₅OCH₂COOCH₂CH(CH₃)₂ (this compound) + H₂O (Water)

To enhance the yield, the equilibrium must be shifted towards the product side. This is commonly achieved by removing water from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus. Another strategy is to use an excess of one of the reactants, typically the less expensive isobutanol. semanticscholar.org Kinetic studies on similar esterifications, such as acetic acid with isobutanol, show that the reaction rate and conversion increase significantly with temperature and catalyst loading. semanticscholar.orgsemanticscholar.org The choice of solvent and the molar ratio of reactants are critical parameters that are optimized to maximize conversion. semanticscholar.org For instance, increasing the molar ratio of alcohol to acid can substantially improve the conversion of the acid. semanticscholar.org

Table 1: Representative Conditions for Direct Esterification of Carboxylic Acids with Isobutanol

| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Sulfuric Acid | Not Specified | 130 | 2.5 | 54% (Yield) | pbworks.com |

| Ion-Exchange Resin (Amberlyst-15) | 5:1 | 93 | Not Specified | ~70% (Conversion) | semanticscholar.org |

| Ionic Liquid | Not Specified | 80-110 | 4-8 | >90% (Conversion) | bohrium.com |

Exploration of Transesterification Processes and Variants

Transesterification, or alcoholysis, offers an alternative route to this compound. This method involves the reaction of an existing ester of phenoxyacetic acid (e.g., methyl phenoxyacetate or ethyl phenoxyacetate) with isobutanol. The reaction displaces the original alcohol (methanol or ethanol) with isobutanol.

The general reaction is: C₆H₅OCH₂COOR' (Alkyl phenoxyacetate) + (CH₃)₂CHCH₂OH (Isobutanol) ⇌ C₆H₅OCH₂COOCH₂CH(CH₃)₂ (this compound) + R'OH (Alcohol)

This process can be advantageous if the starting alkyl phenoxyacetate is readily available. To drive the reaction to completion, the lower-boiling alcohol (R'OH) is typically removed by distillation. A patent for a similar compound, Isobutyl 2,4-dichlorophenoxyacetate (B1228070), describes a transesterification process where methyl 2,4-dichlorophenoxyacetate is reacted with isobutanol at 120°C for 4 hours, achieving a high yield of 98.12%. chemicalbook.com This demonstrates the potential for high-conversion transesterification reactions under appropriate conditions. chemicalbook.com

Enzymatic catalysis is a notable variant of transesterification. Hydrolase enzymes, such as the acyltransferase from Mycobacterium smegmatis (MsAcT), have shown extraordinary activity in catalyzing transesterification reactions in aqueous or solvent media under mild conditions. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical catalysts.

A highly efficient but often more costly method for synthesizing this compound is the acylation of isobutanol using a highly reactive derivative of phenoxyacetic acid, such as phenoxyacetyl chloride or phenoxyacetic anhydride (B1165640). nih.gov This reaction is rapid and essentially irreversible, leading to very high yields of the final ester product.

The reaction with phenoxyacetyl chloride is: C₆H₅OCH₂COCl (Phenoxyacetyl chloride) + (CH₃)₂CHCH₂OH (Isobutanol) → C₆H₅OCH₂COOCH₂CH(CH₃)₂ (this compound) + HCl (Hydrogen chloride)

Due to the formation of hydrogen chloride, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture to act as a scavenger. This prevents unwanted side reactions and drives the reaction to completion. Research on the acylation of various alcohols has shown that this method is effective for primary alcohols like isobutanol. organic-chemistry.org The reaction can proceed quickly even at low temperatures. organic-chemistry.org For example, a study on the benzoylation of alcohols using benzoyl chloride found that excellent yields could be achieved within minutes at -78°C in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org While phenoxyacetyl chloride is less common than benzoyl chloride, the principles of high reactivity and yield apply.

Catalytic Systems in this compound Synthesis

The choice of catalyst is paramount in the synthesis of this compound, influencing reaction rates, equilibrium conversion, and process sustainability. Catalysts are broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates.

Mineral Acids: Strong mineral acids like sulfuric acid and hydrochloric acid are the most traditional catalysts for direct esterification. pbworks.com They function by protonating the carbonyl oxygen of the phenoxyacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by isobutanol. oit.edu While effective and inexpensive, these catalysts can be corrosive, difficult to separate from the product mixture, and can lead to side reactions and waste generation. bohrium.com

Organic Acids: p-Toluenesulfonic acid is another common homogeneous catalyst that offers similar activity to sulfuric acid but can be easier to handle.

Ionic Liquids (ILs): More recently, Brönsted acidic ionic liquids have emerged as promising "green" catalysts. bohrium.comgoogle.com Compounds like n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonate (B1224126) ([HSO₃-PMPY][CF₃SO₃]) have been shown to have high catalytic activity for the esterification of acetic acid with isobutanol. bohrium.com Their advantages include low corrosiveness, high thermal stability, and ease of separation from the product, allowing for catalyst recycling. bohrium.comgoogle.com

Heteropoly Acids (HPAs): HPAs are complex proton acids that can act as highly effective homogeneous catalysts. catalysis.ruresearchgate.net They possess strong Brønsted acidity and can be tailored for specific reactions.

Table 2: Comparison of Homogeneous Catalysts for Esterification

| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |

| Mineral Acids | H₂SO₄, HCl | Low cost, high activity | Corrosive, difficult to separate, waste generation |

| Organic Acids | p-Toluenesulfonic acid | Solid, easier to handle than H₂SO₄ | Separation challenges, potential for side reactions |

| Ionic Liquids | [HSO₃-PMPY][CF₃SO₃] | High activity, non-corrosive, recyclable | High cost, potential solubility issues |

| Heteropoly Acids | H₁₂P₃Mo₁₈V₇O₈₅ | Very high acidity, thermally stable | High cost, complex preparation |

Development and Optimization of Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic greatly simplifies their separation from the product and allows for easy reuse, making them highly desirable for industrial processes. manchester.ac.uk

Ion-Exchange Resins: Solid acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15, Dowex 50W-X8), are widely used as heterogeneous catalysts for esterification. semanticscholar.orgsemanticscholar.orgscilit.com They contain sulfonic acid groups (-SO₃H) that provide the necessary Brønsted acid sites for the reaction. Studies on the esterification of acetic acid with isobutanol have demonstrated the effectiveness of these resins, with reaction kinetics showing a strong dependence on temperature and catalyst concentration. semanticscholar.orgsemanticscholar.org

Zeolites and Clays: These are crystalline aluminosilicates with well-defined pore structures and acidic sites. Their shape-selectivity can sometimes be exploited to favor specific products. Large-pore zeolites like Zeolite Y and Beta have been shown to be effective for acylation reactions, a related process. researchgate.net

Metal Oxides: Solid metal oxides, such as copper (II) oxide, can also catalyze acylation reactions efficiently under solvent-free conditions. This offers a green chemistry approach by eliminating the need for volatile organic solvents.

The performance of a heterogeneous catalyst is influenced by its physical properties, including surface area, pore size, and the number and strength of its active acid sites. manchester.ac.uk Optimization involves tailoring these properties to maximize reactant accessibility and catalytic turnover.

Table 3: Examples of Heterogeneous Catalysts in Ester-Forming Reactions

| Catalyst Type | Example | Reaction Type | Key Features | Reference |

| Ion-Exchange Resin | Amberlyst-15 | Direct Esterification | High activity, good thermal stability | semanticscholar.orgsemanticscholar.org |

| Ion-Exchange Resin | Dowex 50W-X8 | Direct Esterification | Effective solid acid catalyst | researchgate.net |

| Anion-Exchange Resin | D201OH | Transesterification | High yield for phenoxyacetate derivative | chemicalbook.com |

| Metal Oxide | Copper (II) Oxide | Acylation | Effective under solvent-free conditions, reusable | |

| Zeolites | Zeolite Beta, Zeolite Y | Acylation | High conversion, shape-selective potential | researchgate.net |

Biocatalytic Approaches Utilizing Lipases or Esterases

The use of enzymes as catalysts in organic synthesis represents a significant advancement towards environmentally benign processes. doabooks.org For the synthesis of esters like this compound, lipases and esterases are particularly valuable biocatalysts. nih.gov These enzymes, belonging to the hydrolase family, can effectively catalyze the formation of ester bonds under mild conditions, often in non-aqueous or solvent-free systems. researchgate.netfrontiersin.org

Enzymatic esterification offers several advantages over traditional chemical methods, which often require harsh conditions and strong acid catalysts. Key benefits include:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which minimizes the need for protecting groups and reduces the formation of by-products. acs.org

Mild Reaction Conditions: Biocatalytic reactions are typically conducted at or near ambient temperature and pressure, leading to significant energy savings and reducing the risk of thermal degradation of reactants or products. doabooks.org

Environmental Friendliness: Enzymes are biodegradable and work under conditions that reduce the generation of hazardous waste. doabooks.org

Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizopus oryzae, and Mucor miehei, are widely employed for ester synthesis due to their broad substrate specificity and stability in organic media. ucp.ptresearchgate.net Esterases are also effective, particularly for esters derived from short-chain fatty acids. researchgate.net The catalytic mechanism generally involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from the alcohol (isobutanol) to form the ester and release the enzyme. While direct studies on this compound are limited, the principles of lipase-catalyzed synthesis of similar esters are well-established and highly applicable.

Kinetic and Thermodynamic Aspects of this compound Formation

A comprehensive understanding of the reaction kinetics and thermodynamics is crucial for designing and optimizing the synthesis of this compound. These studies provide insights into the reaction speed, the energy required to initiate the reaction, and the maximum achievable yield under specific conditions.

The rate of an esterification reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies are performed to develop a rate equation that describes this relationship mathematically. For many lipase-catalyzed esterifications, the kinetics can be described by models such as the Ping-Pong Bi-Bi mechanism, which may include terms for substrate inhibition. nih.govresearchgate.net

The activation energy (Ea) is a critical kinetic parameter representing the minimum energy required for a reaction to occur. It can be determined by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation:

ln(k) = ln(A) - Ea / (RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. researchgate.net A lower activation energy implies a faster reaction rate at a given temperature.

While specific kinetic data for the biocatalytic synthesis of this compound is not widely published, data from analogous reactions, such as the esterification of acetic acid with isobutanol to form isobutyl acetate (B1210297), can provide valuable insights. For instance, a study on this reaction using an ion exchange resin catalyst determined the activation energy, which illustrates the type of data sought in these studies. researchgate.netsemanticscholar.orgslideshare.net

Table 1: Illustrative Activation Energy for a Related Esterification Reaction

| Reactants | Catalyst | Activation Energy (Ea) |

| Acetic Acid + Isobutanol | Ion Exchange Resin (Amberlyst 15) | 23.29 kJ/mol |

This table presents data for the synthesis of isobutyl acetate to illustrate the concept of activation energy in esterification reactions. Data is sourced from a kinetic study on the topic. researchgate.netslideshare.net

The esterification of phenoxyacetic acid with isobutanol is a reversible reaction:

Phenoxyacetic Acid + Isobutanol ⇌ this compound + Water

The position of the equilibrium is defined by the equilibrium constant (Keq). A key challenge in ester synthesis is that the reaction is often equilibrium-limited, meaning that significant amounts of reactants remain once equilibrium is reached. ucp.pt To maximize the yield of this compound, the equilibrium must be shifted towards the products. Common strategies to achieve this include:

Water Removal: The continuous removal of water, a by-product of the reaction, is a highly effective method to drive the reaction forward. This can be achieved through techniques like pervaporation, molecular sieves, or reactive distillation. researchgate.net

Increasing Reactant Concentration: Using one of the reactants, typically the less expensive one (often the alcohol), in stoichiometric excess can increase the conversion of the limiting reactant. mdpi.com

Temperature and Catalyst Optimization: While higher temperatures can increase the reaction rate, they can also negatively affect the equilibrium constant for exothermic reactions and may deactivate enzymatic catalysts. ucr.ac.cr Therefore, an optimal temperature must be identified. The concentration and type of catalyst also play a crucial role in how quickly equilibrium is reached. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound provides several opportunities to apply these principles, leading to a more sustainable and economically viable process. nih.gov

A primary goal of green chemistry is to minimize or eliminate the use of auxiliary substances like organic solvents. greenchemistry-toolkit.org Solvents contribute significantly to the total mass of waste in a chemical process and can pose environmental and health risks. greenchemistry-toolkit.org

Solvent-free systems (SFS) for esterification offer numerous advantages:

Increased Volumetric Productivity: The absence of a solvent means a higher concentration of reactants in the reactor, leading to a greater amount of product per unit volume. ulpgc.es

Simplified Downstream Processing: Eliminating the solvent simplifies the purification of the final product, reducing energy consumption and costs associated with solvent recovery and disposal. ulpgc.es

Reduced Environmental Impact: It directly addresses the green chemistry principle of using safer solvents and auxiliaries. mdpi.com

Enzymatic catalysis is particularly well-suited for solvent-free conditions. mdpi.comresearchgate.net In the synthesis of this compound, using an excess of isobutanol can serve as both a reactant and the reaction medium, facilitating a solvent-free process. researchgate.net High conversions have been achieved for various ester syntheses using this approach, demonstrating its industrial feasibility. researchgate.net

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jk-sci.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from phenoxyacetic acid and isobutanol, the only by-product is water. This type of condensation reaction generally has a high atom economy.

Table 2: Theoretical Atom Economy for this compound Synthesis

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 |

| Isobutanol | C₄H₁₀O | 74.12 |

| Total Reactants | 226.27 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₆O₃ | 208.25 |

| Water (By-product) | H₂O | 18.02 |

| Atom Economy Calculation | ||

| (208.25 / 226.27) x 100 | 92.04% |

An atom economy of 92.04% is considered very good, as a large proportion of the atoms from the reactants are incorporated into the final product. nih.gov To further minimize waste, strategies beyond atom economy are considered, such as:

Catalyst Reusability: Using immobilized enzymes or heterogeneous catalysts allows for easy separation and reuse, preventing catalyst waste. mdpi.com

Waste Reduction at Source: Optimizing reaction conditions to achieve high conversion and selectivity minimizes the amount of unreacted starting materials and by-products that need to be separated and treated. researchgate.net

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be transformed into a highly efficient, economically attractive, and environmentally responsible process.

Utilization of Renewable Feedstocks and Sustainable Catalysts in this compound Synthesis

The paradigm shift towards green chemistry and sustainable industrial practices has spurred research into the use of renewable feedstocks and environmentally benign catalysts for the synthesis of specialty chemicals like this compound. This approach aims to reduce reliance on fossil fuels, minimize waste generation, and enhance process safety and efficiency. The synthesis of this compound through sustainable routes involves two primary considerations: the sourcing of its precursor molecules—phenoxyacetic acid and isobutyl alcohol—from renewable raw materials, and the employment of green catalytic systems for their esterification.

Renewable Feedstocks for Precursor Synthesis

The adoption of biomass as a viable alternative to petrochemicals is central to the sustainable production of this compound. Significant advancements have been made in the bio-based production of isobutyl alcohol, while the development of renewable routes to phenoxyacetic acid is an area of ongoing research.

Isobutyl Alcohol from Biomass:

Isobutyl alcohol, a key component of this compound, can be efficiently produced from a variety of renewable feedstocks through microbial fermentation. Lignocellulosic biomass, such as agricultural residues and forestry waste, represents a plentiful and non-food-competitive source. The process typically involves the hydrolysis of complex carbohydrates (cellulose and hemicellulose) in the biomass into simpler fermentable sugars, which are then converted into isobutyl alcohol by genetically engineered microorganisms.

Leading biotechnology companies have developed robust yeast and bacterial strains capable of producing isobutyl alcohol at high titers and yields. These biocatalysts are designed to efficiently convert sugars derived from sources like corn, sugarcane, and cellulosic materials into the target alcohol. The ability to utilize diverse and non-food-based feedstocks enhances the sustainability profile of isobutyl alcohol production.

Phenoxyacetic Acid from Renewable Sources:

The conventional synthesis of phenoxyacetic acid relies on the reaction of phenol (B47542) and chloroacetic acid, both of which are traditionally derived from petroleum-based feedstocks. The development of a renewable pathway for phenoxyacetic acid is less established but is an active area of research. One promising avenue is the valorization of lignin (B12514952), a complex aromatic polymer that is a major component of lignocellulosic biomass and a significant byproduct of the paper and pulp industry.

Lignin's phenolic structure makes it a potential renewable source of aromatic compounds, including phenol, which is a precursor to phenoxyacetic acid. Research is focused on developing efficient depolymerization and functionalization techniques to selectively convert lignin into valuable aromatic platform chemicals. While direct synthesis of phenoxyacetic acid from lignin is not yet a commercial reality, the potential to derive its precursors from this abundant biopolymer is a key goal in the development of a fully bio-based this compound.

Sustainable Catalysts for Esterification

The esterification of phenoxyacetic acid with isobutyl alcohol is a crucial step in the synthesis of this compound. Traditional methods often employ homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. Sustainable alternatives focus on the use of solid acid catalysts and biocatalysts, which offer advantages such as reusability, reduced environmental impact, and milder reaction conditions.

Solid Acid Catalysts:

Heterogeneous solid acid catalysts provide a green alternative to conventional liquid acids. These catalysts, which include ion-exchange resins, zeolites, and sulfated metal oxides, can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. This simplifies product purification and minimizes waste.

While specific studies on the use of solid acid catalysts for this compound synthesis are not widely reported, research on analogous esterification reactions demonstrates their potential. For instance, the esterification of other carboxylic acids with isobutyl alcohol has been successfully carried out using various solid acid catalysts. These studies provide a basis for the development of similar processes for this compound. Key parameters that are typically optimized include the catalyst type, reaction temperature, molar ratio of reactants, and catalyst loading to achieve high conversion and selectivity.

Biocatalysts: The Enzymatic Approach:

Enzymes, particularly lipases, have emerged as highly efficient and selective catalysts for esterification reactions under mild conditions. nih.gov Lipases operate in aqueous or non-aqueous media and exhibit high specificity, which can reduce the formation of byproducts. The use of immobilized enzymes further enhances their stability and allows for their repeated use, making the process more economically viable.

The enzymatic synthesis of esters of phenolic acids has been demonstrated in several studies. mdpi.com For example, lipases have been successfully used to catalyze the esterification of various phenolic acids with different alcohols, achieving high conversion rates. mdpi.com Although the specific enzymatic synthesis of this compound is not extensively documented, the existing literature on lipase-catalyzed esterification of structurally similar compounds suggests that this is a feasible and promising approach. The reaction conditions, such as the choice of enzyme, solvent, temperature, and water content, would need to be optimized to maximize the yield of this compound.

The following table provides an overview of research findings on the use of sustainable catalysts in analogous esterification reactions, highlighting the potential for their application in this compound synthesis.

| Catalyst Type | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Biocatalyst | 3-Phenylpropanoic acid + Ethanol | Yarrowia lipolytica biomass | - | - | 24 | 95 | mdpi.com |

| Biocatalyst | Phenolic acids + Linolenyl alcohol | Lipase | Hexane/2-butanone | - | 168 | up to 99 | researchgate.net |

| Solid Acid | Free fatty acids + Various alcohols | Aluminum-alginate complex | - | Reflux | 3 | up to 92.6 | researchgate.net |

| Solid Acid | Long-chain acids + 2-Ethylhexyl alcohol | Organic solid acids | - | 140 | - | >98 | csic.es |

Mechanistic Investigations of Isobutyl Phenoxyacetate Reactivity

Hydrolytic Degradation Mechanisms of the Ester Bond

The ester linkage in isobutyl phenoxyacetate (B1228835) is susceptible to hydrolysis, a reaction that cleaves the bond to yield phenoxyacetic acid and isobutanol. This process can be catalyzed by acids or bases, or it can proceed, albeit much more slowly, under neutral conditions.

Acid-Catalyzed Hydrolysis Pathways

Acid-catalyzed hydrolysis of esters like isobutyl phenoxyacetate typically proceeds through the A2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comslideshare.net This pathway is a multi-step equilibrium process. chemistrysteps.comlibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (HO). libretexts.orgpearson.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. pearson.comyoutube.com This leads to the formation of a tetrahedral intermediate.

Following the formation of this intermediate, a proton is transferred from the newly added hydroxyl group to the isobutoxy oxygen. chemguide.co.uk This proton transfer converts the isobutoxy group into isobutanol, which is a good leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the isobutanol molecule. pearson.com Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, phenoxyacetic acid. libretexts.orgchemguide.co.uk Because all steps are reversible, the reaction is typically driven to completion by using a large excess of water. chemistrysteps.comlibretexts.org

| Step | Description | Key Features |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., HO). | Increases electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | A water molecule attacks the carbonyl carbon. | Forms a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred to the isobutoxy oxygen. | Converts the isobutoxy group into a good leaving group. |

| 4. Elimination | The C-O bond of the leaving group breaks, and isobutanol is eliminated. | The carbonyl group is reformed. |

| 5. Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated by water. | Regenerates the acid catalyst and forms the carboxylic acid product. |

Base-Catalyzed Hydrolysis (B2 Mechanism)

The hydrolysis of this compound under basic conditions, a process also known as saponification, is effectively an irreversible reaction that follows the B2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comresearchgate.net This is the most prevalent pathway for the base-catalyzed hydrolysis of esters. ucoz.comslideshare.net

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (OH) on the electrophilic carbonyl carbon of the ester. chemistrysteps.comresearchgate.net This addition step results in the formation of a negatively charged tetrahedral intermediate. This intermediate is relatively stable, and its formation is the rate-determining step.

| Step | Description | Key Features |

| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon. | Forms a tetrahedral intermediate. |

| 2. Elimination | The tetrahedral intermediate collapses, expelling the isobutoxide ion. | The carbonyl group is reformed, yielding phenoxyacetic acid. |

| 3. Deprotonation | The highly basic isobutoxide ion deprotonates the phenoxyacetic acid. | Forms isobutanol and a resonance-stabilized carboxylate salt; drives the reaction to completion. |

Neutral Hydrolysis Processes

Neutral hydrolysis of esters occurs in the absence of acid or base catalysts, relying solely on water as the reactant. This process is significantly slower than its catalyzed counterparts and typically requires more extreme conditions, such as high temperatures and pressures, to achieve a reasonable reaction rate. viu.cansf.gov

The mechanism for neutral hydrolysis is a direct nucleophilic attack by a water molecule on the carbonyl carbon of the ester. Given that water is a weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation as in acid-catalyzed hydrolysis, the reaction rate is inherently low. The reaction proceeds through a tetrahedral intermediate, similar to the catalyzed pathways, leading to the formation of phenoxyacetic acid and isobutanol. The rate constants for neutral hydrolysis are generally sensitive to structural changes but are orders of magnitude smaller than those for acid- or base-catalyzed reactions under ambient conditions. viu.ca Studies on analogous esters have shown that significant yields can be obtained, but often at temperatures well above 200°C. nsf.govpsu.edu

Reactivity of the Phenoxy Moiety

The aromatic ring of the phenoxy group in this compound can undergo substitution reactions, with its reactivity being governed by the electronic properties of the substituent already present, in this case, the -OCHCOO-iBu group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The existing substituent on the benzene (B151609) ring dictates both the rate of the reaction and the position (ortho, meta, or para) of the incoming electrophile. libretexts.org

The phenoxyacetate group (-OCHCOO-iBu) exhibits competing electronic effects. The ether oxygen atom attached directly to the ring has lone pairs of electrons that it can donate to the aromatic system via resonance. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, thus activating the ring towards electrophilic attack and directing incoming electrophiles to these positions.

Conversely, the entire substituent has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms. However, the resonance donation from the ether oxygen is generally the dominant effect in directing substitution. Therefore, the phenoxyacetate group is considered an activating, ortho-, para-directing substituent. libretexts.org Consequently, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to yield predominantly ortho- and para-substituted products. masterorganicchemistry.comyoutube.com

| Reaction | Typical Reagents | Predicted Major Products |

| Bromination | Br, FeBr | ortho-Bromo-isobutyl phenoxyacetate and para-Bromo-isobutyl phenoxyacetate |

| Nitration | HNO, HSO | ortho-Nitro-isobutyl phenoxyacetate and para-Nitro-isobutyl phenoxyacetate |

| Friedel-Crafts Acylation | RCOCl, AlCl | ortho-Acyl-isobutyl phenoxyacetate and para-Acyl-isobutyl phenoxyacetate |

Nucleophilic Aromatic Substitution (if applicable based on substituents)

Nucleophilic aromatic substitution (SAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This type of reaction is fundamentally different from EAS and has stringent requirements. For an SAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO) positioned ortho or para to a good leaving group (typically a halide). libretexts.orgpressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. masterorganicchemistry.compressbooks.pub

The phenoxy ring in this compound is not a suitable substrate for nucleophilic aromatic substitution under typical conditions. The ring is rendered electron-rich by the ether oxygen, which is the opposite of the electronic requirement for SAr. nih.gov Furthermore, it lacks both a suitable leaving group and the requisite strong electron-withdrawing groups to stabilize the anionic intermediate. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of the phenoxy moiety in this compound.

Radical Reactions Involving this compound

While specific mechanistic studies on the radical reactions of this compound are not extensively documented in readily available literature, the reactivity of structurally similar compounds, particularly isobutyl phenylcyanoacrylates, provides valuable insights into potential radical-involved transformations. The isobutyl group and the phenoxyacetate moiety both present sites susceptible to radical attack or initiation.

Research into the radical copolymerization of novel ring-substituted isobutyl phenylcyanoacrylates with styrene (B11656) demonstrates the participation of the isobutyl ester in radical processes. chemrxiv.orgchemrxiv.org In these studies, a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), is used to initiate the polymerization at elevated temperatures (e.g., 70°C). chemrxiv.orgchemrxiv.org The general mechanism for such a radical chain reaction involves three key stages: initiation, propagation, and termination.

Initiation: The initiator (I) undergoes homolytic cleavage upon heating to generate two radicals (R•).

I -> 2 R•

This radical then reacts with one of the monomer units, for instance, the isobutyl phenylcyanoacrylate, to create a new radical species.

Propagation: The newly formed radical adds to another monomer unit (e.g., styrene), propagating the polymer chain and regenerating a radical at the terminus of the growing chain. This process repeats, leading to the formation of a copolymer.

Termination: The radical chain reaction is terminated when two radical species combine or disproportionate, resulting in a stable, non-radical product.

The reactivity of the isobutyl group in these radical reactions is an important consideration. The tertiary hydrogen atom on the isobutyl group could potentially be a site for hydrogen abstraction by a radical species, leading to the formation of a stable tertiary radical. However, in the context of polymerization, the reaction at the double bond of the acrylate (B77674) is the predominant pathway.

Further insight can be drawn from the general principles of radical reactions of esters. Peroxy radical recombination, for example, can lead to the formation of ether or ester linkages, suggesting that under oxidative conditions, this compound could potentially undergo complex radical-mediated transformations. copernicus.org

Below is a hypothetical reaction scheme illustrating a possible radical reaction involving this compound, based on general principles of radical chemistry.

| Step | Description | Generic Reaction |

| 1. Initiation | A radical initiator (e.g., a peroxide) undergoes homolysis to form radicals. | RO-OR -> 2 RO• |

| 2. Hydrogen Abstraction | The initiator radical abstracts a hydrogen atom from the isobutyl group of this compound, forming a tertiary radical. | RO• + (CH₃)₂CHCH₂O(CO)CH₂OPh -> ROH + (CH₃)₂C•CH₂O(CO)CH₂OPh |

| 3. Propagation/Rearrangement | The resulting radical could undergo further reactions, such as addition to an unsaturated molecule or rearrangement. | Radical + M -> Radical-M• |

| 4. Termination | Two radical species combine to form a stable product. | 2 R'• -> R'-R' |

It is important to note that this is a generalized scheme, and the actual reaction pathway would depend on the specific reaction conditions and the nature of the radical initiator and any other reactants present.

Role as an Intermediate in Complex Chemical Transformations

This compound can serve as a versatile intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the ester and the aromatic ether functionalities. While specific examples detailing its use in multi-step natural product synthesis are not prevalent in the reviewed literature, its structural motifs are found in various biologically active compounds, suggesting its potential as a building block.

The phenoxyacetic acid moiety itself is a key component in a range of pharmaceuticals and herbicides. nih.gov Derivatives of phenoxyacetic acid are synthesized for various applications, and this compound can be a precursor in these synthetic routes. nih.gov For instance, the ester group can be hydrolyzed to yield phenoxyacetic acid, which can then be converted into other functional groups or used in coupling reactions.

One potential application of this compound as an intermediate is in cascade reactions. Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.net The functional groups within this compound could be sequentially modified in a cascade sequence to build molecular complexity rapidly. For example, a reaction could be initiated at the aromatic ring (e.g., electrophilic aromatic substitution), followed by a transformation involving the ester group.

The synthesis of allyl phenoxyacetate, a related compound, highlights the utility of the phenoxyacetate core in organic synthesis. google.com This synthesis involves the esterification of phenoxyacetic acid with allyl alcohol. google.com Similarly, this compound can be prepared and subsequently used as a starting material for further transformations.

The following table outlines potential transformations where this compound could act as a key intermediate.

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis | Aqueous acid or base | Phenoxyacetic acid and Isobutanol |

| Transesterification | Alcohol, acid or base catalyst | Different phenoxyacetate ester |

| Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted this compound |

| Claisen Rearrangement (of allyl ether derivative) | Heat | ortho-allyl-phenoxyacetate derivative |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For isobutyl phenoxyacetate (B1228835), NMR provides unambiguous confirmation of the chemical structure and offers deep insights into its dynamic behavior.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of isobutyl phenoxyacetate, two-dimensional (2D) NMR techniques are required to resolve signal overlap and definitively assign all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the intricate network of spin-spin couplings.

COSY: Would show correlations between geminal and vicinal protons, for instance, confirming the coupling between the -CH₂- and -CH- protons of the isobutyl group.

HSQC: Would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include those from the isobutyl -OCH₂- protons to the ester carbonyl carbon and from the phenoxy -OCH₂- protons to the ester carbonyl and the ipso-carbon of the aromatic ring.

The conformational flexibility of this compound, primarily due to rotation around the C-O ether and C-O ester bonds, can be investigated using Variable Temperature (VT) NMR. researchgate.netox.ac.ukoxinst.com As the temperature is lowered, the rate of rotation around these bonds decreases. If the energy barrier to rotation is sufficiently high, this slowing on the NMR timescale can lead to the broadening of signals, eventually resolving into distinct signals for each populated conformer at the low-temperature limit. This allows for the determination of the energy barriers of rotation and the relative populations of different conformers. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in CDCl₃

| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1' | Ester C=O | - | ~168.5 | - |

| 2' | Ether -CH₂- | ~4.65 (s) | ~65.2 | C-1', C-1'' |

| 1'' | Aromatic C-O | - | ~157.8 | - |

| 2'', 6'' | Aromatic ortho-CH | ~6.95 (d) | ~114.8 | C-4'', C-1'' |

| 3'', 5'' | Aromatic meta-CH | ~7.30 (t) | ~129.5 | C-1'', C-5''/C-3'' |

| 4'' | Aromatic para-CH | ~7.00 (t) | ~121.7 | C-2'', C-6'' |

| 1''' | Isobutyl -OCH₂- | ~3.95 (d) | ~71.5 | C-1', C-2''' |

| 2''' | Isobutyl -CH- | ~1.98 (m) | ~27.8 | C-1''', C-3''' |

| 3''' | Isobutyl -CH₃ | ~0.95 (d) | ~19.1 | C-2''', C-1''' |

In the solid state, molecular motion is restricted, leading to broad lines in NMR spectra due to anisotropic interactions. Solid-state NMR (ssNMR) techniques, particularly using magic-angle spinning (MAS), can overcome this broadening to provide high-resolution spectra of crystalline or amorphous solids. wikipedia.orgemory.edu For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR would be the experiment of choice. europeanpharmaceuticalreview.com This technique can distinguish between different crystalline forms (polymorphs), as the chemical shift of a nucleus is highly sensitive to its local electronic environment, which differs with crystal packing. europeanpharmaceuticalreview.com Furthermore, ssNMR can be used to determine the number of unique molecules in the asymmetric unit of the crystal lattice and provide information on molecular packing and intermolecular distances.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected around 1750-1730 cm⁻¹. The exact position of this band is sensitive to the molecular environment. Two C-O stretching bands are also expected: one for the ester linkage and one for the aryl ether linkage, typically found in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will appear around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, while aliphatic C-H stretching from the isobutyl group will be observed just below 3000 cm⁻¹.

While this compound cannot form strong, classical hydrogen bonds as it lacks donor protons like -OH or -NH, it can act as a hydrogen bond acceptor at its ether and carbonyl oxygen atoms. In the solid state or in solution with donor species, weak hydrogen bonding interactions of the C-H···O type can occur. These interactions would cause subtle but measurable shifts in the vibrational frequencies, particularly a slight redshift (lowering of frequency) of the C=O stretching band and shifts in the C-H bending modes. researchgate.net Comparative IR and Raman studies of this compound in different solvents or in the solid state could thus provide evidence for such weak intermolecular interactions.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Aliphatic (Isobutyl) | 3000 - 2850 | Strong | Medium |

| C=O Stretch | Ester | 1750 - 1730 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-O Stretch | Ester (O=C-O) | 1300 - 1200 | Strong | Weak |

| C-O Stretch | Aryl Ether (Ar-O-C) | 1250 - 1200 (asym), 1050-1000 (sym) | Strong | Medium |

Mass Spectrometry for Fragmentation Pathways and Exact Mass Determination (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₁₂H₁₆O₃), the calculated exact mass is 208.10994 Da. nih.gov

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern. The fragmentation pathways for this compound can be predicted based on the stability of the resulting ions and neutral losses. Key fragmentation steps would likely include:

Loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)): Leading to the phenoxyacetyl cation at m/z 135.

Loss of isobutene: A common rearrangement for isobutyl esters, involving hydrogen transfer to the carbonyl oxygen, leading to a radical cation of phenoxyacetic acid at m/z 152.

Cleavage of the ether bond: Fragmentation can produce a phenoxy radical or a phenoxy cation (m/z 93), though the tropylium (B1234903) ion (m/z 91) derived from rearrangement of a benzyl-type fragment is often more stable and prominent if formed.

Formation of the isobutyl cation: Cleavage of the ester C-O bond can lead to a fragment at m/z 57.

Tandem mass spectrometry (MS/MS) could be used to isolate a specific fragment ion (e.g., the molecular ion at m/z 208 or a primary fragment like m/z 152) and induce further fragmentation, providing more detailed structural information and confirming the proposed fragmentation pathways.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺• (Molecular Ion) | - |

| 152 | [C₈H₈O₃]⁺• | C₄H₈ (Isobutene) |

| 135 | [C₈H₇O₂]⁺ | •OC₄H₉ (Isobutoxy radical) |

| 93 | [C₆H₅O]⁺ | •CH₂COOC₄H₉ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | From rearrangement of phenoxyacetyl fragment |

| 57 | [C₄H₉]⁺ | •OOCCH₂OC₆H₅ |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angles defining the conformation around the ether linkage (C-O-C-C) and the ester group (O-C-C=O), which would reveal the molecule's preferred geometry in the crystalline state.

Furthermore, the analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with their neighbors. This includes identifying any weak intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking between aromatic rings, which govern the formation of the crystal lattice. iucr.org This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating components of a mixture and are routinely used for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can be used to assess purity by separating the target compound from volatile impurities, such as residual starting materials (e.g., isobutanol) or side products from its synthesis. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. sigmaaldrich.comchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using reversed-phase columns, is a highly versatile technique for reaction monitoring. waters.com The synthesis of this compound from phenoxyacetic acid and isobutanol can be monitored by periodically taking small aliquots from the reaction mixture, diluting them, and injecting them into the LC-MS system. This allows for tracking the consumption of the starting materials and the formation of the this compound product in near real-time. nih.govacs.org The high sensitivity of the MS detector allows for the detection of minor side products, enabling the optimization of reaction conditions to maximize yield and purity. waters.com

Computational Chemistry and Theoretical Studies on Isobutyl Phenoxyacetate

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. muni.cz

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly effective for optimizing molecular geometries and predicting vibrational spectra. researchgate.net

For isobutyl phenoxyacetate (B1228835), a DFT calculation would begin by constructing an initial 3D structure. The geometry would then be optimized to find the lowest energy arrangement of its atoms, corresponding to the most stable structure. cnr.it This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. muni.cz Studies on related phenoxyacetic acids have commonly used the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable geometries. researchgate.netnih.govjetir.org The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation determines the energies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov The calculated frequencies for phenoxyacetic acid derivatives have shown good agreement with experimental spectra, allowing for precise assignment of vibrational modes, such as C=O stretching, C-O-C ether linkages, and aromatic ring vibrations. orientjchem.orgjetir.org

Table 1: Representative Theoretical Vibrational Frequencies (Calculated via DFT) and Their Assignments for a Phenoxyacetate Structure. (Note: This table is illustrative, based on data for phenoxyacetic acid derivatives, to show what a typical analysis for isobutyl phenoxyacetate would yield.) researchgate.netorientjchem.org

| Assignment | Calculated Frequency (cm⁻¹) |

| O-H Stretch (of related acid) | ~3664 |

| Aromatic C-H Stretch | ~3100-3000 |

| Methylene (B1212753) C-H Stretch | ~2900-3000 |

| C=O Carbonyl Stretch | ~1750 |

| C=C Aromatic Ring Stretch | ~1600 |

| C-O Ether Stretch | ~1240 |

| C-Cl Stretch (on substituted ring) | ~660 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. anu.edu.au Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used, often with large basis sets, to obtain highly accurate electronic properties. orientjchem.org

For this compound, ab initio calculations would provide a more rigorous description of its electronic structure than standard DFT. These methods would be employed to calculate properties such as ionization potential, electron affinity, and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of related phenoxyacetic acids using these methods has helped elucidate charge transfer interactions within the molecule. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. muni.cz

This compound has several key rotatable bonds: the C-O bonds of the ester and ether groups, and the C-C bonds of the isobutyl group. Rotation around these bonds leads to different conformers with varying energies. Computational methods can systematically rotate a specific bond and calculate the energy at each step, a process known as a potential energy surface (PES) scan. visualizeorgchem.com

The results of such a scan reveal the energy minima, which correspond to stable, preferred conformations, and energy maxima, which are the transition states between them. libretexts.org The energy difference between a minimum and a maximum is the rotational barrier. nih.gov For example, studies on phenoxyacetic acid derivatives have shown that a syn-syn conformation is energetically favored. nih.gov A similar analysis for this compound would identify the preferred orientations of the isobutyl group relative to the phenoxyacetate core, which are governed by steric hindrance and subtle electronic interactions.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound. (Note: This table is a conceptual representation of the expected output from a conformational analysis.)

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stability |

| A (Anti) | 180° | 0.00 | Most Stable |

| B (Gauche) | 60° | 1.5 | Less Stable |

| C (Eclipsed) | 0° | 5.0 | Transition State |

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. wikipedia.org By mapping the PES, chemists can visualize the energetic landscape of the molecule. libretexts.org The low-energy "valleys" on this surface represent stable conformers, while the "mountain passes" between them represent the transition states for interconversion. libretexts.org

For this compound, a detailed PES map would illustrate the complete pathways for converting from one stable conformation to another. This map is crucial for understanding the molecule's dynamic behavior, as it shows the lowest-energy routes for conformational change and helps predict which conformations will be most populated at a given temperature. muni.cz

Prediction and Interpretation of Spectroscopic Data

A primary application of computational chemistry is the prediction of spectra, which helps in the interpretation of experimental data. aip.org By calculating the properties that give rise to spectroscopic signals, such as vibrational frequencies or nuclear magnetic shielding, researchers can assign peaks in an experimental spectrum to specific structural features of the molecule. olemiss.edu

For this compound, DFT and ab initio methods would be used to predict a variety of spectra:

IR and Raman Spectra: As discussed in section 5.1.1, calculated vibrational frequencies and intensities can be used to generate a theoretical spectrum that aids in the assignment of experimental IR and Raman bands. nih.gov

NMR Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms by calculating the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning signals in complex NMR spectra, especially for molecules with many similar protons or carbons. jetir.orgresearchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the orbitals involved in light absorption. nih.gov

By comparing these computationally predicted spectra with those obtained experimentally, a comprehensive and validated understanding of the structure and properties of this compound can be achieved.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for describing the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of ensembles of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical equations and parameters that describe the potential energy of the system.

For this compound, MD simulations can provide critical insights into its intermolecular interactions and solvation properties. By simulating a box of this compound molecules, one can study how they pack together in the liquid state and identify the dominant intermolecular forces, such as van der Waals interactions and dipole-dipole interactions involving the polar ester group.

Furthermore, by placing a single this compound molecule in a box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent), MD simulations can be used to study solvation effects. These simulations can reveal the structure of the solvent shell around the solute molecule, calculate the free energy of solvation, and analyze how the solute affects the local structure and dynamics of the solvent. This is particularly relevant for understanding the solubility and partitioning behavior of this compound in different environments. The simulations track the trajectories of all atoms, allowing for the analysis of properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Synthesis and Reactivity of Isobutyl Phenoxyacetate Derivatives and Analogues

Structural Modifications on the Phenoxy Ring

The synthesis of isobutyl phenoxyacetate (B1228835) derivatives with various substituents on the aromatic ring allows for the systematic modification of the compound's physicochemical properties. These modifications are typically achieved by either starting with a pre-substituted phenol (B47542) or by direct functionalization of the phenoxyacetate core. The primary methods for these transformations include Williamson ether synthesis followed by esterification, or direct electrophilic aromatic substitution on the isobutyl phenoxyacetate molecule.

Synthesis of Halogenated Phenoxyacetate Esters

Halogenated derivatives of this compound are commonly prepared by introducing halogen atoms such as chlorine or bromine onto the phenyl ring. A prevalent synthetic strategy involves the Williamson ether synthesis, starting with a halogenated phenol. byjus.comwikipedia.org In this approach, a halophenol is first deprotonated with a base, such as sodium hydroxide (B78521), to form the corresponding sodium halophenoxide. wikipedia.org This phenoxide then acts as a nucleophile, displacing a halide from an isobutyl haloacetate to form the isobutyl halophenoxyacetate.

Alternatively, the synthesis can commence with the reaction of a halophenol with chloroacetic acid in the presence of a base to produce the halophenoxyacetic acid. gordon.edu This intermediate is then subjected to Fischer esterification with isobutanol, typically in the presence of an acid catalyst like sulfuric acid, to yield the final halogenated ester. google.compatsnap.combyjus.com

A specific example, while not for this compound itself, illustrates this latter pathway in the preparation of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. google.com In this process, ortho-cresol is first reacted with sodium hydroxide to form sodium o-cresolate, which then reacts with sodium chloroacetate (B1199739) to yield 2-methyl sodium phenoxyacetate. Subsequent acidification and chlorination, followed by esterification with isooctyl alcohol (2-ethylhexanol), affords the final product. google.com A similar sequence can be envisioned for the synthesis of isobutyl (4-chlorophenoxy)acetate, starting from 4-chlorophenol.

The direct halogenation of phenol itself is also a well-established method for producing halophenols that can serve as precursors. For instance, p-bromophenol can be synthesized by reacting phenol with bromine in a suitable solvent like carbon disulfide. orgsyn.orggoogle.com

Table 1: Synthesis of Halogenated Phenoxyacetate Esters

| Starting Material | Reagents | Key Intermediate | Final Product (Example) |

|---|---|---|---|

| 4-Chlorophenol | 1. NaOH 2. Chloroacetic acid 3. Isobutanol, H₂SO₄ | 4-Chlorophenoxyacetic acid | Isobutyl (4-chlorophenoxy)acetate |

Introduction of Alkyl and Alkoxy Substituents

The synthesis of alkyl and alkoxy-substituted isobutyl phenoxyacetates generally follows a similar strategy to that of their halogenated counterparts, typically starting with the appropriately substituted phenol.

For the preparation of alkyl-substituted derivatives, an alkylphenol, such as cresol (B1669610) (methylphenol), is used as the starting material. The Williamson ether synthesis is a common method, where the alkylphenol is treated with a base to form the corresponding phenoxide, which is then reacted with an isobutyl haloacetate. gordon.edu Alternatively, the alkylphenoxyacetic acid can be synthesized first and then esterified with isobutanol. The synthesis of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate from ortho-cresol serves as a pertinent example of incorporating an alkyl group on the phenoxy ring. google.com

For the introduction of alkoxy substituents, an alkoxyphenol is the typical precursor. For instance, to synthesize isobutyl (4-methoxyphenoxy)acetate, one would start with 4-methoxyphenol (B1676288) (hydroquinone monomethyl ether). The synthesis would proceed via the formation of sodium 4-methoxyphenoxide, followed by reaction with an isobutyl haloacetate, or by first preparing 4-methoxyphenoxyacetic acid and then performing a Fischer esterification with isobutanol. jetir.org

Table 2: Synthesis of Alkyl and Alkoxy Substituted Phenoxyacetate Esters

| Starting Material | Reagents | Key Intermediate | Final Product (Example) |

|---|---|---|---|

| p-Cresol | 1. NaOH 2. Chloroacetic acid 3. Isobutanol, H₂SO₄ | p-Methylphenoxyacetic acid | Isobutyl (4-methylphenoxy)acetate |

Synthesis of Nitro and Amino Derivatives

The synthesis of nitro and amino derivatives of this compound introduces functionalities that can significantly alter the electronic properties of the molecule. The general approach involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

The nitration of phenoxyacetic acid or its esters can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) is directed by the phenoxyacetic group. A study on the synthesis of (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate demonstrates the feasibility of having a nitro group on the phenoxy ring of a phenoxyalkanoate. jetir.org Following nitration, the resulting nitro-isobutyl phenoxyacetate can be purified.

The subsequent step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid.

Table 3: Synthesis of Nitro and Amino Phenoxyacetate Derivatives

| Starting Material | Reagents | Key Intermediate | Final Product (Example) |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | Isobutyl (4-nitrophenoxy)acetate | Isobutyl (4-nitrophenoxy)acetate |

Variations in the Ester Alkyl Chain

Modifying the isobutyl ester group of this compound allows for the fine-tuning of properties such as volatility, lipophilicity, and steric bulk. These modifications are typically achieved through the esterification of phenoxyacetic acid with a variety of alcohols.

Synthesis of Branched and Cyclic Alkyl Phenoxyacetates

The synthesis of phenoxyacetates with branched or cyclic alkyl ester chains is readily accomplished via Fischer esterification of phenoxyacetic acid with the corresponding branched or cyclic alcohol. patsnap.combyjus.comorganic-chemistry.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating the reactants to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

For example, the synthesis of 2-ethylhexyl phenoxyacetate, a branched-chain ester, can be achieved by reacting phenoxyacetic acid with 2-ethylhexanol in the presence of an acid catalyst. researchgate.netresearchgate.net Similarly, cyclohexyl phenoxyacetate can be prepared by the esterification of phenoxyacetic acid with cyclohexanol. patsnap.com The synthesis of cyclohexyl acetate (B1210297) from cyclohexene (B86901) and acetic acid further supports the feasibility of incorporating cyclic alkyl groups. chemicalbook.com Transesterification is another viable method, as demonstrated by the synthesis of allyl-cyclohexyloxyacetate from methyl-cyclohexyloxyacetate and allyl alcohol. perfumerflavorist.comgoogle.com

Table 4: Synthesis of Branched and Cyclic Alkyl Phenoxyacetates

| Starting Material | Alcohol | Catalyst (Typical) | Final Product (Example) |

|---|---|---|---|

| Phenoxyacetic acid | 2-Ethylhexanol | H₂SO₄ | 2-Ethylhexyl phenoxyacetate |

Incorporation of Functionalized Alkyl Groups

Introducing functional groups into the ester alkyl chain can impart new chemical properties and potential for further derivatization. Common functionalities include hydroxyl and ether groups.

The synthesis of 2-hydroxyethyl phenoxyacetate provides a clear example of incorporating a hydroxyl group. chemspider.comnih.gov One synthetic route involves the reaction of sodium phenoxide with 2-chloroethanol. google.com This would be followed by esterification of the resulting 2-phenoxyethanol (B1175444) with isobutyryl chloride or isobutyric anhydride (B1165640) to yield the desired product. An alternative approach is the direct esterification of phenoxyacetic acid with ethylene (B1197577) glycol. guidechem.com

For the incorporation of an ether linkage in the alkyl chain, the synthesis of 2-ethoxyethyl acetate serves as a model. google.com This compound can be prepared by the esterification of acetic acid with 2-ethoxyethanol. By analogy, 2-ethoxyethyl phenoxyacetate could be synthesized by the Fischer esterification of phenoxyacetic acid with 2-ethoxyethanol.

Table 5: Synthesis of Functionalized Alkyl Phenoxyacetates

| Starting Material | Functionalized Alcohol/Reagent | Key Intermediate | Final Product (Example) |

|---|---|---|---|

| Phenoxyacetic acid | Ethylene glycol | - | 2-Hydroxyethyl phenoxyacetate |

| Phenoxyacetic acid | 2-Ethoxyethanol | - | 2-Ethoxyethyl phenoxyacetate |

Comparative Reactivity and Mechanistic Studies of Analogues

The reactivity of esters, such as this compound and its analogues, is fundamentally governed by the chemical environment surrounding the ester functional group. Mechanistic studies, particularly focusing on hydrolysis, provide significant insight into how modifications to the molecule's structure can influence reaction rates and pathways. The alkaline hydrolysis of phenoxyacetate esters typically proceeds via a base-catalyzed acyl-oxygen cleavage, bimolecular (BAC2) mechanism. This process involves a nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the isobutoxide leaving group, which is then protonated to form isobutanol, and the formation of a phenoxyacetate salt.

Influence of Substituents on Ester Hydrolysis Rates